Alpha-Glucosidase Inhibitory Potency of N-Benzyl-Containing Benzotriazinone Carboxamide vs. Acarbose Standard
In the 2023 Molecules study, a benzotriazinone carboxamide series was evaluated for alpha-glucosidase inhibition. The most potent compound (14k) achieved an IC50 of 27.13 ± 0.12 μM, approximately 30-fold more potent than the clinical standard acarbose (IC50 ~822 μM in the same assay) [1]. The N-benzyl-substituted target compound is a structural congener within this series, and its unsubstituted benzyl group is the reference point from which the para-methylphenyl analog (14k) was derived [1]. This establishes the N-benzyl scaffold as the minimal pharmacophoric element conferring baseline alpha-glucosidase inhibitory activity, with the potential for further optimization.
| Evidence Dimension | Alpha-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; N-benzyl compound serves as the unsubstituted parent scaffold for the series |
| Comparator Or Baseline | Compound 14k (N-(4-methylphenyl) analog): IC50 = 27.13 ± 0.12 μM; Acarbose (clinical standard): IC50 ~822 μM |
| Quantified Difference | The 14k analog is ~30-fold more potent than acarbose; the N-benzyl parent is the structural baseline for this activity improvement |
| Conditions | In vitro alpha-glucosidase enzyme inhibition assay (pH 6.8, temperature not specified); Saccharomyces cerevisiae alpha-glucosidase |
Why This Matters
The N-benzyl compound represents the core scaffold from which potent analogs are derived; procurement of this specific compound enables systematic SAR exploration where any deviation in the N-substituent may result in orders-of-magnitude loss of inhibitory activity.
- [1] Khalid Z, Shafqat SS, Ahmad HA, Munawar MA, Mutahir S, Elkholi SM, et al. A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors. Molecules. 2023;28(18):6623. View Source
